molecular formula C13H12N4O2S B2948271 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine CAS No. 2034281-42-8

2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine

Cat. No.: B2948271
CAS No.: 2034281-42-8
M. Wt: 288.33
InChI Key: ZQDPREDBRDRRAV-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates two privileged structures in drug discovery: a pyrimidine ring and a 1,2,4-oxadiazole moiety, linked by a thiophene-methyl bridge. The 1,2,4-oxadiazole ring is extensively recognized in medicinal chemistry as a bioisostere for ester and amide functional groups, which can enhance metabolic stability, influence pharmacokinetic properties, and engage in key hydrogen bonding interactions with biological targets . Heterocycles bearing the 1,3,4-oxadiazole scaffold have been investigated for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects, establishing this moiety as a highly valuable core for developing new therapeutic agents . The specific molecular architecture of this compound, which features a methoxy-substituted pyrimidine, suggests potential for diverse applications. It is primarily intended for use as a key intermediate or building block in the synthesis of more complex molecules, or as a core scaffold for screening in biological assays against various disease targets. Researchers may employ this compound in developing pharmacologically active molecules, given that similar structures have yielded compounds acting as serotonin receptor agonists, HIV-integrase inhibitors, and nitrofuran antibacterials . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All necessary handling should be performed by qualified laboratory professionals in accordance with established safety protocols.

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-10(7-14-13(15-8)18-2)12-16-11(17-19-12)6-9-4-3-5-20-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPREDBRDRRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a pyrimidine precursor and introduce the desired substituents through a series of reactions such as nucleophilic substitution, cyclization, and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrimidine-Based Derivatives with Oxadiazole-Thiophene Moieties

Compound LL4 (4-Methyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentan-1-one)
  • Structure : Incorporates a piperidine-linked oxadiazole-thiophene unit instead of a pyrimidine core.
  • Properties : Molecular formula C₁₇H₂₃N₃O₂S ; used in structural studies (PDB entry) but lacks pharmacological data .
  • Comparison : The absence of a pyrimidine ring reduces similarity in electronic properties, but the oxadiazole-thiophene group highlights shared synthetic strategies for heterocyclic assembly.
Compound FO5 (3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile)
  • Structure : Features a propanenitrile chain and piperidine-oxadiazole-thiophene unit.

Thieno[2,3-d]Pyrimidine Derivatives

Compound 8j (3-(Pyridin-3-yl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine)
  • Structure: Combines thieno-pyrimidine with triazole and thiophene groups.
  • Activity : Exhibits potent antimicrobial effects, suggesting that thiophene-heterocycle integration enhances bioactivity .
  • Comparison : The triazole ring introduces additional hydrogen-bonding capacity, differing from the target compound’s oxadiazole, which may influence target selectivity.
Compound 11 (1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
  • Structure: Dual oxadiazole substitution on thieno-pyrimidine.
  • Activity : Antimicrobial activity against Staphylococcus aureus and Escherichia coli (30 µg/mL), comparable to metronidazole .
  • Comparison : The dual oxadiazole-thiophene architecture underscores the importance of heterocyclic density for antimicrobial potency, a feature shared with the target compound.

Pyridine and Pyrimidine Derivatives with CDK2 Inhibition

Compound 4 (2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile)
  • Structure : Pyridine core with thiophene and naphthyl groups.
  • Activity : CDK2 inhibitor (IC₅₀ = 0.24 µM), outperforming roscovitine (IC₅₀ = 0.394 µM) .
  • Comparison : The chloro and nitrile substituents enhance electrophilicity, whereas the target compound’s methoxy group may favor hydrogen bonding in kinase active sites.

Biological Activity

The compound 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O2SC_{13}H_{12}N_4O_2S with a molecular weight of approximately 284.33 g/mol. The structure features a pyrimidine core substituted with a methoxy group and an oxadiazole moiety linked through a thiophene ring.

Biological Activity Overview

Research indicates that derivatives of pyrimidine and oxadiazole exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyrimidine and oxadiazole structures have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Certain compounds exhibit the ability to inhibit inflammatory pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiophene and oxadiazole rings have been reported to show activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureMIC (μg/mL)Activity
Compound AStructure A6.25Effective against E. coli
Compound BStructure B3.12Effective against S. aureus
Compound CStructure C12.50Moderate activity against C. albicans

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. For example, certain 1,2,4-oxadiazoles have shown cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 1,2,4-oxadiazole derivatives on several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant antiproliferative activity.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Pathways : Many oxadiazole derivatives inhibit enzymes involved in cellular processes such as proliferation and inflammation.
  • Disruption of Cell Membranes : Antimicrobial activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

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